Receptor Affinity & Intrinsic Activity
The sole structural difference between oxytocin free acid and the native hormone oxytocin is the substitution of the C-terminal carboxamide (-CONH₂) on Gly⁹ with a carboxylic acid (-COOH). This modification abolishes the potent agonist activity characteristic of oxytocin. Evidence from studies on closely related C-terminally modified analogs demonstrates that such a change shifts the functional profile towards antagonism and reduces intrinsic activity. For instance, the analog oxytocinoic acid dimethylamide, which also lacks the native primary amide, exhibits only approximately 3% of the potency of oxytocin in the in vitro uterotonic assay, a reduced affinity for the OXTR, and a nonparallel dose-response curve indicative of altered receptor activation [1]. While direct quantitative data for oxytocin free acid is limited in the primary literature, its structural identity to oxytocinoic acid (the free acid form of oxytocin's linear precursor) places it firmly within this class of analogs with diminished or null agonism and potential antagonistic properties.
| Evidence Dimension | In vitro functional activity (potency) |
|---|---|
| Target Compound Data | Data not directly reported; function inferred as antagonist or partial agonist with significantly reduced intrinsic activity. |
| Comparator Or Baseline | Oxytocin (potent agonist), defined as 100% potency. |
| Quantified Difference | Class-level evidence indicates a reduction in potency to ≤3% of oxytocin for a structurally related C-terminal analog [1]. |
| Conditions | In vitro uterotonic assay on isolated rat uterus. |
Why This Matters
This structural distinction is the primary reason for selecting this compound; it allows researchers to probe the OXTR with an antagonist tool derived from the same peptide backbone, enabling controlled studies of receptor blockade versus activation.
- [1] Ting, Y. F., et al. "Effect of changing the COOH-terminal amide group present in the hydrophilic cluster of oxytocin to dimethylamide." Journal of Medicinal Chemistry, vol. 23, no. 6, 1980, pp. 693-695. doi: 10.1021/jm00180a026. View Source
